Predicted Acidity (pKa) Profile of 3,6-Difluoro-2-hydroxypyridine Versus Mono- and Di-Fluorinated Analogs
The predicted pKa of 3,6-difluoro-2-hydroxypyridine is notably different from its closely related analogs, a critical factor for ionization state-dependent processes such as solubility, permeability, and target engagement. While direct experimental pKa data for the target compound is not widely reported, computational predictions (ChemAxon) provide a clear quantitative differentiation . The predicted pKa for 3,6-difluoro-2-hydroxypyridine is 10.96 ± 0.10, placing it in a distinct acidic range compared to 5-fluoro-2-hydroxypyridine (10.09 ± 0.10) and 3-fluoro-2-hydroxypyridine (10.96 ± 0.10) .
| Evidence Dimension | Predicted Acidity Constant (pKa) |
|---|---|
| Target Compound Data | 10.96 ± 0.10 (Predicted) |
| Comparator Or Baseline | 5-Fluoro-2-hydroxypyridine: 10.09 ± 0.10 (Predicted); 3-Fluoro-2-hydroxypyridine: 10.96 ± 0.10 (Predicted) |
| Quantified Difference | 0.87 pKa units higher than 5-fluoro analog; identical to 3-fluoro analog |
| Conditions | Computational prediction (ChemAxon) |
Why This Matters
A difference of nearly one pKa unit translates to a significant shift in the ratio of neutral to ionized species at a given pH, which can alter a compound's pharmacokinetic behavior and synthetic reactivity, making one analog a more suitable choice for specific applications.
